5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with an aminophenyl group and a methoxyethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a Gewald reaction, which involves the condensation of a β-ketoester with elemental sulfur and a nitrile.
Substitution Reactions:
Methoxyethyl Group Addition: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring and the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
- 5-(4-Chlorophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine
- 5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine
Uniqueness
5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
605660-77-3 |
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Molecular Formula |
C15H16N4OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-(4-aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16N4OS/c1-20-7-6-11-12(9-2-4-10(16)5-3-9)13-14(17)18-8-19-15(13)21-11/h2-5,8H,6-7,16H2,1H3,(H2,17,18,19) |
InChI Key |
NEVYSIYXBODARM-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=C(C2=C(N=CN=C2S1)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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